N-(2,4-Dibromo-6-cyanophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dibromo-6-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUDNKJTBNQDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571967 | |
| Record name | N-(2,4-Dibromo-6-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189635-00-5 | |
| Record name | N-(2,4-Dibromo-6-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
N-(2,4-Dibromo-6-cyanophenyl)acetamide serves as a precursor for synthesizing various biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against several bacterial strains. This suggests potential for developing new antibiotics targeting resistant pathogens.
- Anticancer Potential : Research has shown that this compound can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. Further investigation into its mechanism of action could lead to new therapeutic strategies against cancer.
Agrochemicals
The compound's ability to act as a building block in the synthesis of agrochemicals has been explored. Its derivatives may exhibit herbicidal or fungicidal properties, making it a candidate for agricultural applications aimed at pest management.
Material Science
This compound is also being investigated for its potential use in developing specialty materials. Its chemical stability and reactivity make it suitable for creating polymers or other advanced materials with specific properties .
Antimicrobial Activity Study
A study assessed the antimicrobial effects of various cyanoacetamide derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, identifying it as a promising lead compound for antibiotic development.
Cancer Cell Line Testing
In vitro testing on cancer cell lines demonstrated that this compound could significantly induce apoptosis in certain types of cancer cells. This finding supports further exploration into its use as an anticancer agent and warrants additional studies to elucidate the underlying mechanisms involved.
Enzyme Inhibition Assays
Enzyme assays indicated that this compound could inhibit specific kinases associated with cancer progression. The ability to modulate these enzymes presents a promising avenue for therapeutic intervention in oncology.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
N-(2,4-Dibromophenyl)acetamide: Lacks the cyano group.
N-(2,4-Dibromo-6-methylphenyl)acetamide: Has a methyl group instead of a cyano group.
N-(2,4-Dibromo-6-ethynylphenyl)acetamide: Contains an ethynyl group instead of a cyano group.
Uniqueness: N-(2,4-Dibromo-6-cyanophenyl)acetamide is unique due to the presence of both bromine and cyano groups on the phenyl ring, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
N-(2,4-Dibromo-6-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes bromine and cyano functional groups. The presence of these groups may influence its reactivity and biological interactions.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C10H7Br2N2O
- Molecular Weight: 320.99 g/mol
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | E. coli |
| 2-cyano-N-(4-cyanophenyl)acetamide | 10 | S. aureus |
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 5 | B. subtilis |
These results indicate that modifications in the structure can lead to enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner:
- Cell Line: MCF-7 (Breast Cancer)
- IC50 Value: 12 µM after 48 hours of treatment
- Mechanism: Induction of apoptosis as confirmed by flow cytometry analysis.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Nucleophilic Attack: The cyano group may facilitate nucleophilic reactions with biological targets.
- Inhibition of Enzymatic Activity: Potential inhibition of key enzymes involved in cellular processes.
- Interaction with DNA: Possible intercalation or binding to DNA leading to disruption of replication.
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2,4-Dibromo-6-cyanophenyl)acetamide typically follows a multi-step route involving:
- Introduction of the cyano group onto the phenyl ring.
- Selective bromination at the 2 and 4 positions of the phenyl ring.
- Formation of the acetamide group via acylation of the corresponding amine.
This sequence ensures the correct substitution pattern and functional group installation with high regioselectivity.
Stepwise Preparation Method
2.1 Starting Material: 2,4-Dibromo-6-aminobenzonitrile
- The key intermediate is often 2,4-dibromo-6-aminobenzonitrile, which contains the cyano and dibromo substituents on the aromatic ring and an amino group ready for acylation.
- This intermediate can be prepared by bromination of 6-aminobenzonitrile or by cyanation of dibromoaniline derivatives.
2.2 Acetylation of Amino Group
- The amino group of 2,4-dibromo-6-aminobenzonitrile is acetylated to form the acetamide.
- Typical acetylation reagents include acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.
- The reaction is usually conducted in an organic solvent such as dichloromethane or acetic acid under controlled temperature to avoid side reactions.
- The crude product is purified by recrystallization or chromatographic methods to obtain this compound in high purity.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in acetic acid or suitable solvent | 70-85 | Regioselective dibromination at 2,4-positions |
| 2 | Cyanation | Copper(I) cyanide or Sandmeyer reaction conditions | 60-75 | Introduction of cyano group at 6-position |
| 3 | Acetylation | Acetic anhydride, pyridine or triethylamine, room temperature | 80-90 | Formation of acetamide group |
| 4 | Purification | Recrystallization from ethanol or chromatography | — | Final product isolation |
Note: The exact order of cyanation and bromination may vary depending on the synthetic route adopted.
Research Findings and Optimization
- Bromination is highly regioselective due to the directing effects of the amino and cyano groups on the phenyl ring.
- Acetylation proceeds smoothly under mild conditions, and the use of pyridine or triethylamine as a base scavenges the generated acid, improving yield.
- The purity of this compound is critical for its application, especially in pharmaceutical or biochemical contexts.
- Optimization studies indicate that controlling temperature during bromination minimizes polybromination and side reactions.
- Solvent choice impacts reaction rates and product crystallinity; acetic acid is preferred for bromination, while dichloromethane or ethanol is suitable for acetylation and recrystallization.
Example Synthetic Procedure (Literature-Informed)
Bromination: Dissolve 6-aminobenzonitrile in glacial acetic acid, cool to 0-5°C, then add bromine dropwise. Stir for 2 hours at room temperature. Quench with water, filter the precipitate of 2,4-dibromo-6-aminobenzonitrile.
Acetylation: Dissolve the obtained amine in dichloromethane, add acetic anhydride and triethylamine dropwise at 0°C. Stir for 4 hours at room temperature. Wash with water, dry over anhydrous sodium sulfate, and concentrate.
Purification: Recrystallize from ethanol to yield pure this compound.
Stock Solution Preparation (Supporting Data)
For biological or formulation uses, stock solutions of this compound are prepared at various molarities as follows:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.145 | 0.629 | 0.3145 |
| 5 mg | 15.7252 | 3.145 | 1.5725 |
| 10 mg | 31.4505 | 6.2901 | 3.145 |
Solvents used include ddH2O for aqueous solutions or DMSO followed by corn oil for in vivo formulations.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 6-Aminobenzonitrile or derivatives |
| Key Reactions | Bromination, cyanation, acetylation |
| Bromination Reagents | Bromine, NBS in acetic acid |
| Cyanation Methods | Sandmeyer reaction or copper(I) cyanide |
| Acetylation Reagents | Acetic anhydride or acetyl chloride with base |
| Typical Solvents | Acetic acid, dichloromethane, ethanol |
| Purification Techniques | Recrystallization, chromatography |
| Yield Range | 60-90% depending on step |
| Stock Solution Preparation | Various molarities in water or DMSO/corn oil |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
